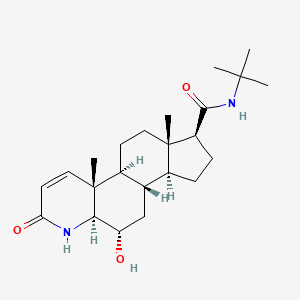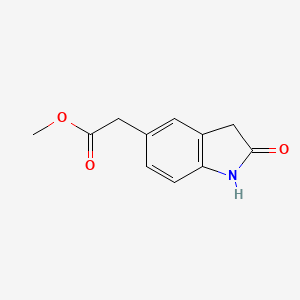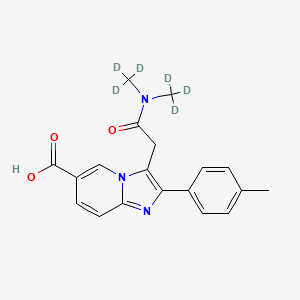
2-Pyridylacetic Acid-d6 Hydrochloride (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is a type of impurity reference material . It is also known as 2,2-Dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid hydrochloride . The molecular formula is C7 2H6 H N O2 . Cl H and the molecular weight is 179.63 . The CAS number is 1329799-67-8 .
Molecular Structure Analysis
The molecular structure of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is represented by the formula C7 2H6 H N O2 . Cl H . This indicates that the molecule consists of 7 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) include a molecular weight of 179.63 and a molecular formula of C7 2H6 H N O2 . Cl H . The product is available in a neat format .Safety and Hazards
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is considered hazardous . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) can be achieved by starting with the reaction of deuterated acetaldehyde with pyridine. The resulting product can then be oxidized to form 2-Pyridylacetic Acid-d6, which can be subsequently reacted with hydrochloric acid to obtain the final product 2-Pyridylacetic Acid-d6 Hydrochloride (Major).", "Starting Materials": [ "Deuterated acetaldehyde", "Pyridine", "Oxidizing agent", "Hydrochloric acid" ], "Reaction": [ "Deuterated acetaldehyde is reacted with pyridine in the presence of a suitable catalyst to form 2-Pyridylacetaldehyde-d6.", "2-Pyridylacetaldehyde-d6 is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form 2-Pyridylacetic Acid-d6.", "2-Pyridylacetic Acid-d6 is then reacted with hydrochloric acid to form the final product 2-Pyridylacetic Acid-d6 Hydrochloride (Major)." ] } | |
Número CAS |
1329799-67-8 |
Fórmula molecular |
C7H8ClNO2 |
Peso molecular |
179.633 |
Nombre IUPAC |
2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2; |
Clave InChI |
MQVISALTZUNQSK-UNJHBGEESA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Sinónimos |
2-Pyridineacetic Acid-d6 Hydrochloride; 2-(Pyridin-2-yl)acetic Acid-d6 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



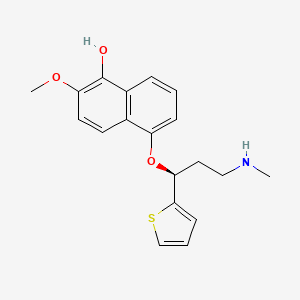

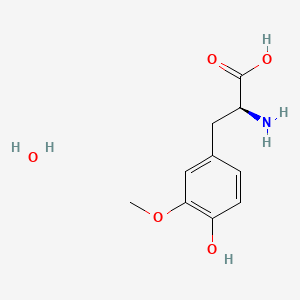


![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)
